3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Description
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one (hereafter referred to by its full name) is a synthetic cinnamoyl-substituted 4-hydroxy-2-pyranone derivative. Structurally, it features:
- A 4-hydroxy-6-methyl-2H-pyran-2-one core (common to many bioactive pyrone derivatives).
- A cinnamoyl group at the 3-position, substituted with a diethylamino group at the para-position of the phenyl ring.
Properties
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,22H,4-5H2,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKYAYGHVINTN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Preparation of 4-Hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid)
The synthesis begins with the preparation of 4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid, DHA), a key intermediate. The industrial-scale production of DHA involves cyclocondensation of ketene dimers or acetic acid derivatives. A patented method (Source) utilizes 3-acetyl-6-methyl-2(H)-pyran-2,4(3H)-dione (dehydroacetic acid, DHAA) reacted with 93–99% sulfuric acid at 60–140°C under controlled pressure (10 mmHg to 6 kg/cm²). Optimal yields (≥85%) are achieved at 95–105°C with a sulfuric acid-to-DHAA weight ratio of 1.5:1–2.5:1.
Key Reaction Parameters for DHA Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 95–105°C |
| H₂SO₄ Concentration | 93–95% |
| Pressure | Ambient (1 kg/cm²) |
| H₂SO₄:DHAA Ratio | 1.5:1–2.5:1 |
Synthesis of 4-Diethylaminocinnamaldehyde
The cinnamaldehyde precursor, 4-diethylaminocinnamaldehyde, is synthesized via a two-step process:
- Diethylamination of 4-nitrobenzaldehyde : Reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde followed by alkylation with diethyl sulfate.
- Aldol Condensation : Reaction of 4-diethylaminobenzaldehyde with acetaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated aldehyde.
Knoevenagel Condensation for Chalcone Formation
The target compound is synthesized via Knoevenagel condensation between DHA and 4-diethylaminocinnamaldehyde. This reaction, catalyzed by organic bases (e.g., piperidine or ammonium acetate), proceeds via a nucleophilic attack mechanism:
- Enolate Formation : Deprotonation of DHA’s active methylene group (C-3) by the base.
- Nucleophilic Addition : Attack of the enolate on the aldehyde’s carbonyl carbon.
- Dehydration : Elimination of water to form the α,β-unsaturated chalcone.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Catalyst | Piperidine (5 mol%) |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
The electron-donating diethylamino group facilitates enolate stabilization, enabling milder conditions compared to electron-deficient aldehydes. Yields typically range from 65–75%, with unreacted DHA recoverable via acid-base extraction.
Purification and Characterization
Purification Techniques
Crude product purification involves:
- Recrystallization : From ethanol/water (3:1 v/v), yielding pale-yellow crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical-grade purity.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 198–200°C (decomp.) |
| Solubility | DMSO > DMF > Ethanol |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) :
- ¹³C NMR (100 MHz, DMSO-d₆) :
δ 191.2 (C=O), 164.3 (C-4), 158.9 (C-2), 149.1 (C=CH), 144.2 (C=CH), 132.5–114.8 (Ar-C), 44.3 (NCH₂), 20.4 (CH₃), 12.7 (CH₂CH₃).
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Side Reactions and Mitigation
- Double-Bond Isomerization : Prolonged heating may cause trans→cis isomerization. Mitigated by inert atmosphere (N₂) and controlled reaction times.
- Amino Group Protonation : Acidic conditions protonate the diethylamino group, reducing reactivity. Use of non-acidic catalysts (e.g., piperidine) is critical.
Scalability and Industrial Feasibility
The process is scalable to multi-kilogram batches with modifications:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2–3 hours.
- Green Chemistry Approaches : Substitution of ethanol with cyclopentyl methyl ether (CPME) improves E-factor metrics.
Chemical Reactions Analysis
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cinnamoyl group to a dihydrocinnamoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C16H19N1O3
- Molecular Weight : 287.33 g/mol
- IUPAC Name : 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
The structure features a pyranone core substituted with a diethylamino group and a cinnamoyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, particularly ovarian carcinoma cells. The mechanism involves the activation of mitochondrial pathways and caspase-dependent apoptosis.
Case Study :
In an experimental study, treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in viability by 87% at 30 µM concentration after 72 hours.
- Apoptosis Induction : Flow cytometry analysis showed significant annexin V binding, indicating early apoptotic events.
- Cell Cycle Arrest : Increased percentage of cells in the G2/M phase was noted post-treatment, suggesting cell cycle disruption.
These findings suggest that the compound may serve as a promising candidate for further development into anticancer therapies .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Similar pyranone derivatives have been studied for their ability to modulate neuroinflammation and provide protection against neuronal cell death.
Research Insights :
Studies indicate that compounds with similar structures can inhibit neurotoxic pathways associated with diseases like Alzheimer's. The diethylamino group may enhance blood-brain barrier permeability, making it a candidate for neurological applications .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal its effectiveness against various bacterial strains. The unique structure allows it to interact with microbial membranes, leading to cell lysis.
Findings :
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
This antimicrobial potential opens avenues for developing new antibiotics or adjunct therapies to combat resistant strains.
Summary of Applications
Mechanism of Action
The mechanism of action of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to changes in their activity. The cinnamoyl group is known to participate in various biochemical pathways, including those involving oxidative stress and inflammation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural variations and biological/chemical activities of related compounds:
Key Research Findings
A. Anticancer Activity
- CHP (unsubstituted cinnamoyl): Induces apoptosis in ovarian cancer cells (OVCAR-3 and OVCAR-420) by: Increasing ROS levels. Upregulating Bax, caspase-3, and cytochrome c while downregulating Bcl-2 .
B. Analytical Chemistry
- DMACP (dimethylamino analog): Exhibits superior cobalt detection sensitivity (detection limit: 0.1 μg/L) due to optimal electron density and steric accessibility .
- Diethylamino analog: The bulkier diethyl group may reduce metal-binding efficiency compared to DMACP, but this requires experimental validation.
C. Antimicrobial Activity
- Thiazole derivatives : Replacement of the cinnamoyl group with a thiazole ring (e.g., 2-substituted thiazoles) shifts activity toward antifungal and antimicrobial targets (MIC: 2–8 μg/mL against Candida albicans) .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Target compound | C₂₀H₂₃NO₄ | 341.41 | 4-(Diethylamino)cinnamoyl |
| CHP | C₁₅H₁₂O₄ | 256.26 | Unsubstituted cinnamoyl |
| DMACP | C₁₈H₁₉NO₄ | 313.35 | 4-(Dimethylamino)cinnamoyl |
| Pogopyrone A | C₁₄H₁₂O₅ | 260.24 | β-Hydroxycinnamoyl |
Biological Activity
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one, commonly referred to as CHP, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its effects on cancer cells, antibacterial properties, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound is synthesized through a series of reactions involving 4-diethylaminobenzaldehyde and 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The synthesis process typically includes Claisen-Schmidt condensation followed by various purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Anticancer Properties
Recent studies have highlighted the potential of CHP as an anticancer agent. A significant investigation focused on its effects on human ovarian carcinoma cells (OVCAR-3 and OVCAR-420). The results indicated that CHP exhibits a dose-dependent inhibitory effect on cell viability, with reductions of 87% and 74% at concentrations of 30 μM and 50 μM, respectively, after 72 hours of treatment .
Mechanism of Action:
- Apoptosis Induction: Flow cytometry analysis showed that CHP treatment led to substantial apoptosis in both cell lines, with approximately 59% and 52% binding to annexin V-FITC in OVCAR-3 and OVCAR-420 cells, respectively .
- Cell Cycle Arrest: CHP caused an increase in the percentage of cells in the G2/M phase, indicating cell cycle arrest.
- Reactive Oxygen Species (ROS) Production: An increase in ROS levels was observed, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
- Mitochondrial Membrane Potential (MMP): CHP significantly decreased MMP, which is indicative of mitochondrial dysfunction associated with apoptosis .
Western Blot Analysis:
Western blotting revealed an increase in pro-apoptotic proteins (Caspase-3, Bax) and a decrease in anti-apoptotic proteins (Bcl-2), further supporting the role of CHP in promoting apoptosis through mitochondrial pathways .
Antibacterial Activity
The antibacterial properties of CHP have also been explored. In vitro studies evaluated its effectiveness against Mycobacterium tuberculosis. Among a series of synthesized derivatives, some exhibited minimum inhibitory concentrations (MICs) comparable to standard antituberculosis drugs like rifampicin and isoniazid. Notably, certain compounds showed no cytotoxicity against normal human kidney cells up to concentrations of 80 μM .
Comparative Biological Activity Table
Case Studies
- Ovarian Cancer Study: A study detailed the effects of CHP on OVCAR cell lines, demonstrating significant anticancer activity through apoptosis induction via mitochondrial pathways.
- Tuberculosis Study: Another study evaluated multiple derivatives against M. tuberculosis, identifying compounds with promising antibacterial activity without cytotoxic effects on human cells.
Q & A
What synthetic methodologies are optimal for preparing 3-[4-(diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one, and how can reaction yields be maximized?
The compound is synthesized via a Knoevenagel condensation between 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) and 4-diethylaminobenzaldehyde. Key steps include:
- Catalyst selection : Piperidine (10 mol%) in ethanol under reflux achieves yields of ~49% .
- Solvent optimization : Ethanol is preferred for solubility and reaction efficiency, though DMF or toluene may alter kinetics .
- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
To maximize yields, stoichiometric ratios (1:1.2 DHA:aldehyde) and extended reflux times (6–8 hrs) are recommended .
How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Key signals include:
- α,β-unsaturated ketone protons : Doublets at δ 8.30 ppm (J = 15.7 Hz) and δ 7.94 ppm (J = 15.8 Hz) .
- Diethylamino group : Triplet at δ 3.45 ppm (N–CH₂) and quartet at δ 1.15 ppm (CH₃) .
- Pyranone ring protons : Singlet at δ 5.94 ppm (C5-H) and δ 2.26 ppm (C6-methyl) .
- ¹³C NMR : Carbonyl signals at δ 190–200 ppm (cinnamoyl and pyranone C=O) .
- IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) .
What strategies are employed to analyze structure-activity relationships (SAR) for biological activity in cinnamoyl pyranone derivatives?
- Substituent variation : Compare analogs with electron-donating (e.g., diethylamino) vs. electron-withdrawing groups (e.g., fluoro) on the cinnamoyl aryl ring. For example, 4-fluorophenyl analogs show reduced anticoagulant activity compared to diethylamino derivatives .
- Bioactivity assays : Test inhibition of platelet aggregation (in vitro ADP-induced assays) or HIV-1 integrase activity (fluorescence-based strand-transfer assays) .
- Computational docking : Map substituent effects to binding pockets (e.g., HIV integrase catalytic core) using AutoDock Vina .
How can computational modeling predict the compound’s interaction with biological targets like HIV-1 integrase?
- Target selection : Use crystal structures (PDB: 1QS4 for HIV-1 integrase) for docking studies .
- Software protocols :
- Prepare ligand (compound) and receptor (integrase) files using Open Babel and AutoDock Tools.
- Define binding sites (e.g., Mg²⁺ cofactor coordination region).
- Run molecular docking (AutoDock Vina) to calculate binding energies (ΔG) and poses .
- Validation : Compare results with known inhibitors (e.g., difluoroborate complexes) to assess predictive accuracy .
How should researchers resolve contradictions in reported biological activities across similar derivatives?
- Standardized assays : Re-evaluate activities using uniform protocols (e.g., IC₅₀ measurements in platelet-rich plasma for anticoagulant effects) .
- Comparative SAR : Correlate substituent electronic profiles (Hammett σ values) with activity trends .
- Metabolic stability testing : Use liver microsomes to rule out pharmacokinetic variability .
What methodologies determine the compound’s solubility and formulation stability for in vitro studies?
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol, analyzed via HPLC .
- Stability testing :
- Thermal : DSC to assess decomposition temperatures.
- Photolytic : Expose to UV light (λ = 254 nm) and monitor degradation via TLC .
- Formulation : Lyophilization with cyclodextrin improves aqueous solubility for biological assays .
How can reaction conditions be optimized to synthesize novel analogs with enhanced bioactivity?
- Aldehyde diversification : Replace 4-diethylaminobenzaldehyde with heterocyclic aldehydes (e.g., pyridyl) to explore new SAR .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 6 hrs) and improve yields (~70%) .
- Green chemistry : Substitute ethanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance sustainability .
What in vitro assays are most suitable for evaluating anticoagulant or antiplatelet activity?
- Platelet aggregation inhibition : Use platelet-rich plasma (PRP) treated with ADP/collagen, measure aggregation via turbidimetry .
- Clotting time assays :
- Prothrombin time (PT) : Assess extrinsic pathway inhibition.
- Activated partial thromboplastin time (aPTT) : Evaluate intrinsic pathway effects .
- Dose-response curves : Calculate IC₅₀ values for comparative potency analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
